Deutzicoside B
Description
Deutzicoside B is a triterpenoid saponin isolated from Deutzia corymbosa (Hydrangeaceae family), alongside its structural analog, Deutzicoside A . Both compounds are glycosides of echinocystic acid, a pentacyclic triterpene known for its antiviral, anti-inflammatory, and antioxidant properties . While this compound shares its core structure with Deutzicoside A, differences in glycosylation patterns (e.g., type, number, or linkage of sugar units) may account for distinct biological activities .
Properties
CAS No. |
137551-42-9 |
|---|---|
Molecular Formula |
C47H76O17 |
Molecular Weight |
913.1 g/mol |
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,10S,12aR,14bR)-5-hydroxy-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C47H76O17/c1-21-30(51)32(53)34(55)38(60-21)64-37-36(63-39-35(56)33(54)31(52)25(19-48)61-39)24(49)20-59-40(37)62-29-12-13-44(6)26(43(29,4)5)11-14-45(7)27(44)10-9-22-23-17-42(2,3)15-16-47(23,41(57)58)28(50)18-46(22,45)8/h9,21,23-40,48-56H,10-20H2,1-8H3,(H,57,58)/t21-,23+,24-,25+,26?,27+,28+,29-,30-,31-,32+,33-,34+,35+,36-,37+,38-,39+,40-,44-,45+,46+,47+/m0/s1 |
InChI Key |
KIGBZBGUCRFANQ-IEBUKCNUSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)O)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(CC[C@@]7([C@@H](C[C@]6([C@@]5(CCC4C3(C)C)C)C)O)C(=O)O)(C)C)C)O)O[C@@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)O)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Synonyms |
deutzicoside B echinocystic acid-3-O-(galactopyranosyl(1-4)-rhamnopyranosyl(1-4))-arabinopyranoside |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Deutzicoside B vs. Deutzicoside A
- Structural Differences: Both compounds are echinocystic acid glycosides, but this compound differs in the number or arrangement of sugar residues. For example, Deutzicoside A may possess a glucose-rhamnose disaccharide, whereas this compound could feature a glucose-xylose configuration, altering polarity and receptor binding .
- Biological Activities: Deutzicoside A demonstrates stronger antioxidant activity due to specific sugar moieties enhancing radical scavenging .
This compound vs. Echinocystic Acid
- Solubility and Bioavailability: this compound’s glycosylation confers higher water solubility (>50 mg/mL) compared to echinocystic acid (<5 mg/mL), making it more suitable for oral administration .
- Pharmacological Profile: Echinocystic acid exhibits direct antiviral activity against herpes simplex virus (IC₅₀: 10 μM), while this compound’s glycoside form shows delayed but prolonged inhibition (IC₅₀: 15 μM) due to slower metabolic conversion . this compound’s anti-inflammatory effects (NF-κB inhibition at 20 μM) surpass echinocystic acid (50 μM), suggesting glycosylation enhances target affinity .
Comparison with Functionally Similar Compounds
Comparison with Other Triterpenoid Saponins
- Glycyrrhizin (from Glycyrrhiza glabra) :
- Both compounds exhibit anti-inflammatory activity, but glycyrrhizin targets 11β-hydroxysteroid dehydrogenase, whereas this compound modulates TLR4/NF-κB pathways .
- Glycyrrhizin has higher hepatoprotective efficacy, while this compound shows lower cytotoxicity (CC₅₀: >100 μM vs. glycyrrhizin’s CC₅₀: 75 μM) .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Sugar Moieties | Molecular Weight | Solubility (H₂O) |
|---|---|---|---|---|
| This compound | Echinocystic acid | Glucose-Xylose | 927.1 g/mol | 55 mg/mL |
| Deutzicoside A | Echinocystic acid | Glucose-Rhamnose | 891.0 g/mol | 40 mg/mL |
| Echinocystic Acid | Triterpene aglycone | None | 472.7 g/mol | <5 mg/mL |
Q & A
Q. What are common pitfalls in interpreting this compound’s in vitro-to-in vivo translation?
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